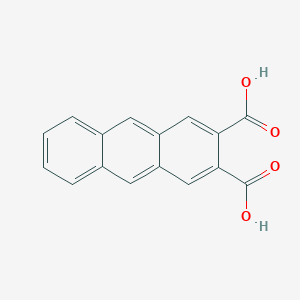

Anthracene-2,3-dicarboxylic acid

Übersicht

Beschreibung

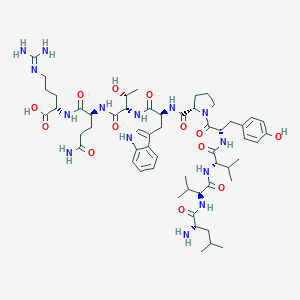

Anthracene-2,3-dicarboxylic acid is an anthracene-based dicarboxylic compound. It has a larger conjugating π-system that enables the development of fluorescent materials. It also has interesting magnetic and luminescent properties .

Synthesis Analysis

The synthesis of anthracene derivatives, including this compound, remains challenging. Some important preparative methods have been reported, especially in the last decade. The most familiar methods to obtain substituted anthracenes include Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and more recently, metal-catalyzed reactions with alkynes .Molecular Structure Analysis

Anthracene is an important aromatic hydrocarbon consisting of three linearly fused benzene rings. Because of their extended aromatic and conjugated π-system, anthracene derivatives possess interesting photochemical and photophysical properties .Chemical Reactions Analysis

Anthracene derivatives, including this compound, have been used in the construction of supercapacitor electrodes. The conjugated anthracene units in such systems furnished the structural framework via adopting a crystalline nanorod organization via π–π stacking, while the delocalized electrons likely participated in the reversible redox reactions contributing to electrode pseudocapacitance .Physical And Chemical Properties Analysis

This compound has a molecular weight of 234.257 and a linear formula of C16H10O2 . It has interesting photophysical properties due to its intrinsic luminescent properties .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Hydrogen Bonding

- Anthracene-dicarboxylic acids, such as anthracene-1,8-dicarboxylic acid, have been studied for their crystal structures and hydrogen bonding patterns. These compounds crystallize in specific space groups and exhibit cyclic-dimer hydrogen bonding forming zigzag chains of hydrogen-bonded molecules (Fitzgerald & Gerkin, 1996).

Photophysical Properties

- The photophysical properties of various anthracene-dicarboxylic acids have been systematically investigated. These studies focus on the excited-state properties of these acids in different solvents, revealing the effects of carboxylic acid functional groups on the anthracene ring and their photophysical behaviors (Rowe et al., 2017).

Sensing and Detection Applications

- Anthracene-dicarboxylic acids have been utilized in the development of sensitive fluorescence sensors. For example, anthracene–boronic acid esters are designed as highly-sensitive fluorescence sensors for detecting trace amounts of water in various solvents (Ooyama et al., 2014).

Photomechanical Materials

- Research on fluorinated derivatives of anthracene carboxylic acids, like 9-anthracene carboxylic acid, has shown their potential in developing photomechanical materials. These derivatives exhibit varied photomechanical properties, making them suitable for applications in photomechanical actuators (Zhu et al., 2014).

Wirkmechanismus

Safety and Hazards

Anthracene-2,3-dicarboxylic acid may form combustible dust concentrations in air. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid dust formation, ingestion, and inhalation. Do not get in eyes, on skin, or on clothing. Keep containers tightly closed in a dry, cool, and well-ventilated place .

Zukünftige Richtungen

Anthracene derivatives, including Anthracene-2,3-dicarboxylic acid, are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials . They provide powerful redox-tunable electrode building blocks, expanding the molecular toolbox for organic supercapacitors .

Eigenschaften

IUPAC Name |

anthracene-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-15(18)13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16(19)20/h1-8H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKVCZAPFYNZHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00486865 | |

| Record name | 2,3-Anthracenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00486865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10210-28-3 | |

| Record name | 2,3-Anthracenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00486865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate](/img/structure/B157711.png)

![[Diisocyanato(phenyl)methyl]benzene](/img/structure/B157718.png)